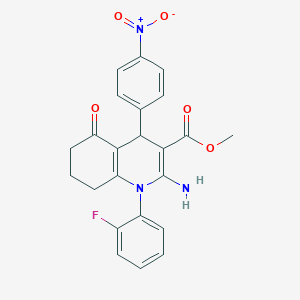
Methyl 2-amino-1-(2-fluorophenyl)-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-amino-1-(2-fluorophenyl)-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a useful research compound. Its molecular formula is C23H20FN3O5 and its molecular weight is 437.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2-amino-1-(2-fluorophenyl)-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C22H20FN5O9S2
- Molecular Weight : 581.6 g/mol
- IUPAC Name : 2-amino-1-(2-fluorophenyl)-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
The presence of a fluorine atom and nitro group in its structure suggests potential interactions with biological targets that could lead to various therapeutic effects.
Antimicrobial Properties
Recent studies have indicated that derivatives of quinoline compounds exhibit notable antimicrobial activity. For instance, one study evaluated the antimicrobial efficacy of various quinoline derivatives against a range of bacterial strains. The results demonstrated that certain modifications in the structure significantly enhanced antibacterial potency. Specifically, the introduction of electron-withdrawing groups like nitro groups improved the activity against Gram-positive and Gram-negative bacteria .
Antiviral Activity
The antiviral potential of methyl 2-amino-1-(2-fluorophenyl)-4-(4-nitrophenyl)-5-oxo has been highlighted in research focusing on HIV inhibitors. In vitro assays showed that this compound exhibited significant inhibition of reverse transcriptase (RT) activity at concentrations comparable to established antiviral agents. For instance, one study reported an EC50 value indicating effective viral replication inhibition .
| Compound | EC50 (nM) | CC50 (nM) | Selectivity Index (SI) |
|---|---|---|---|
| Methyl Compound | 3.1 | 98,576 | 31,798 |
| Nevirapine (control) | 6.7 | 96,171 | 14,353 |
This table summarizes the effectiveness of the compound compared to a known antiviral agent.
Cytotoxicity
While assessing the cytotoxic effects of the compound on human cell lines, it was found to have a relatively low cytotoxicity profile with high selectivity indices. This suggests that while it effectively inhibits viral replication, it does not significantly harm host cells at therapeutic concentrations .
The biological activity of methyl 2-amino-1-(2-fluorophenyl)-4-(4-nitrophenyl)-5-oxo is primarily attributed to its ability to inhibit key enzymes involved in viral replication and bacterial growth. The nitro group likely plays a crucial role in its mechanism by facilitating electron transfer processes that disrupt cellular functions in pathogens .
Case Studies and Research Findings
Several case studies have documented the synthesis and evaluation of this compound alongside other derivatives:
- Quinoxaline Derivatives : A study synthesized various quinoxaline derivatives with similar structural motifs and assessed their biological activities. The findings indicated that compounds with fluorine substitutions exhibited enhanced antiviral properties compared to their non-fluorinated counterparts .
- Antimicrobial Activity : Another investigation focused on novel thiazole derivatives derived from similar frameworks showed promising antimicrobial activities against resistant strains of bacteria. These results support the notion that structural modifications can lead to improved biological performance .
Properties
Molecular Formula |
C23H20FN3O5 |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
methyl 2-amino-1-(2-fluorophenyl)-4-(4-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C23H20FN3O5/c1-32-23(29)21-19(13-9-11-14(12-10-13)27(30)31)20-17(7-4-8-18(20)28)26(22(21)25)16-6-3-2-5-15(16)24/h2-3,5-6,9-12,19H,4,7-8,25H2,1H3 |
InChI Key |
FMVYLBAOQNDNNP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N(C2=C(C1C3=CC=C(C=C3)[N+](=O)[O-])C(=O)CCC2)C4=CC=CC=C4F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















